Cas no 8012-91-7 (2,7-Dimethylimidazo[1,2-a]pyridin-3-amine)

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazopyridine core with methyl substitutions at the 2- and 7-positions and an amine functional group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's stability and synthetic versatility allow for further functionalization, enabling tailored modifications for target-specific research. High-purity grades ensure reproducibility in experimental and industrial settings, supporting its use in advanced chemical research.
2,7-Dimethylimidazo[1,2-a]pyridin-3-amine structure
8012-91-7 structure
Product name:2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
CAS No:8012-91-7
MF:C9H11N3
Molecular Weight:161.203741312027
CID:94492

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • JUNIPER BERRY OIL
    • oilofjuniper
    • oils,juniperuscommunis
    • JUNIPER BERRIES OIL
    • Juniperberryoil,Dalmazia
    • Juniperuscommunisoil
    • JUNIPERBERRYOIL,2XRECTIFIED
    • JUNIPERUSSABINAESSENTIALOIL
    • 2,7-dimethylimidazo[1,2-a]pyridin-3-amine
    • 2,7-dimethylimidazo[1,2-{a}]pyridin-3-amine
    • Junlperberriesoil
    • 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine
    • インチ: 1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3
    • InChIKey: SVXONZREKJLJLA-UHFFFAOYSA-N
    • SMILES: N12C=CC(C)=CC1=NC(C)=C2N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 171
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 43.3

じっけんとくせい

  • Color/Form: 無色から微緑または黄色の揮発性精油で、特殊な針葉の香りと芳香の苦い味がある。長期保存中は凝集しやすく、弱酸や有機酸に対して非常に安定しています
  • 密度みつど: 0.86 g/mL at 25 °C(lit.)
  • Boiling Point: 131-172 °C(lit.)
  • フラッシュポイント: 110 °F
  • Refractive Index: n20/D 1.4775(lit.)
  • Solubility: エタノール/ペンタノール/大部分の不揮発性油と鉱物油に可溶であり、水/グリセリンとプロピレングリコールに不溶である

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine Security Information

  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 10-38
  • セキュリティの説明: 16-26-36
  • RTECS号:NY9870000
  • 危険物標識: Xi
  • 安全术语:16-26-36
  • Risk Phrases:10-38

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AH49546-25g
Juniper berry oil
8012-91-7 99%
25g
$37.00 2024-04-19
A2B Chem LLC
AH49546-5g
Juniper berry oil
8012-91-7 99%
5g
$24.00 2024-04-19
A2B Chem LLC
AH49546-100g
Juniper berry oil
8012-91-7 99%
100g
$77.00 2024-04-19

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine 関連文献

2,7-Dimethylimidazo[1,2-a]pyridin-3-amineに関する追加情報

Introduction to 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 8012-91-7)

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 8012-91-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of nitrogen atoms in both the imidazole and pyridine rings contributes to its unique electronic properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The structure of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine features a fused ring system consisting of an imidazole ring connected to a pyridine ring at the 1 and 2 positions, respectively. The substitution of methyl groups at the 2 and 7 positions enhances its stability and influences its interactions with biological targets. The amine functional group at the 3-position provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.

One of the most compelling aspects of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is its potential as a pharmacophore in drug discovery. Over recent years, there has been a surge in research focused on identifying new molecular entities with therapeutic efficacy. The imidazopyridine scaffold has been extensively studied for its role in modulating various biological pathways, including those involved in inflammation, cancer, and infectious diseases. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

In particular, the biological activity of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine has been explored in several contexts. For instance, researchers have investigated its potential as an inhibitor of Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. The compound's ability to bind to JAK enzymes and modulate their activity has been highlighted in several publications, suggesting its utility as a lead compound for further development. Additionally, studies have shown that modifications to the methylimidazo[1,2-a]pyridine core can enhance binding affinity and selectivity towards specific targets.

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex fused ring system characteristic of imidazopyridines.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These simulations have helped researchers design more effective derivatives by predicting how structural modifications will affect binding affinity and selectivity. Such computational approaches are integral to modern drug discovery pipelines, allowing for rapid screening of virtual libraries before experimental validation.

The pharmacokinetic profile of 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine is another critical aspect that has been examined in preclinical studies. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a therapeutic agent. Initial studies suggest that this compound exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to optimize its pharmacokinetic properties through structural modifications.

In conclusion, 2 ,7 - Dimethylimidazo [ 1 , 2 - a ] py ridin -3 - am ine ( CAS No .801291 - 7 ) represents a promising scaffold for pharmaceutical development . Its unique structural features , combined with demonstrated biological activities , make it an attractive candidate for further investigation . As research continues to uncover new therapeutic targets , compounds like this one will play an increasingly important role in addressing unmet medical needs . The integration of cutting-edge synthetic techniques , computational methods , and preclinical studies ensures that future derivatives will be optimized for efficacy and safety . p >

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